molecular formula C16H22N2O9 B13852814 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside

Cat. No.: B13852814
M. Wt: 386.35 g/mol
InChI Key: MNTNJRUTWUIKTI-PVLDVPJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside typically involves the enzymatic conversion of 3-hydroxykynurenine with glucosyltransferase enzymes. This reaction occurs under mild conditions, often in aqueous solutions at neutral pH .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of 3-hydroxykynurenine to its glucoside form .

Chemical Reactions Analysis

Types of Reactions

1-O-(3-Hydroxykynurenine)-b-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions include various quinolinic acid derivatives and other substituted compounds that retain the glucopyranoside moiety .

Properties

Molecular Formula

C16H22N2O9

Molecular Weight

386.35 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoate

InChI

InChI=1S/C16H22N2O9/c17-7(4-9(21)6-2-1-3-8(20)11(6)18)15(25)27-16-14(24)13(23)12(22)10(5-19)26-16/h1-3,7,10,12-14,16,19-20,22-24H,4-5,17-18H2/t7-,10+,12+,13-,14+,16-/m0/s1

InChI Key

MNTNJRUTWUIKTI-PVLDVPJISA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)N)C(=O)C[C@@H](C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N

Canonical SMILES

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)OC2C(C(C(C(O2)CO)O)O)O)N

Origin of Product

United States

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